molecular formula C15H17NO5 B179704 Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate CAS No. 143767-55-9

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate

Cat. No.: B179704
CAS No.: 143767-55-9
M. Wt: 291.3 g/mol
InChI Key: NXSLBAAENZSPFI-UHFFFAOYSA-N
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Description

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique dihydroisoquinoline core, which is substituted with acetyl and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a dihydroisoquinoline intermediate. This intermediate is then acetylated and esterified to yield the final product. The reaction conditions often involve acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme interactions and as a potential lead compound for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the acetyl and dicarboxylate groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 2-acetyl-1,4-dihydroisoquinoline-3,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(17)16-9-12-7-5-4-6-11(12)8-15(16,13(18)20-2)14(19)21-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSLBAAENZSPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2CC1(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143767-55-9
Record name 3,3-Dimethyl 2-acetyl-1,4-dihydro-3,3(2H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143767-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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